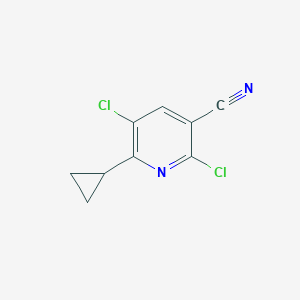

2,5-Dichloro-6-cyclopropylnicotinonitrile

Description

2,5-Dichloro-6-cyclopropylnicotinonitrile (CAS: 1135283-17-8) is a substituted pyridine derivative with the molecular formula C₉H₆Cl₂N₂ and a molecular weight of 213.07 g/mol . Structurally, it features a pyridine ring substituted with:

- Two chlorine atoms at positions 2 and 5,

- A cyclopropyl group at position 6,

- A nitrile group at position 3 (nicotinonitrile backbone).

This compound is classified as a nicotinonitrile derivative, a scaffold known for its utility in medicinal chemistry and agrochemical research due to its electron-deficient aromatic system, which facilitates nucleophilic substitution and metal-catalyzed coupling reactions .

Properties

IUPAC Name |

2,5-dichloro-6-cyclopropylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-7-3-6(4-12)9(11)13-8(7)5-1-2-5/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJNNKDEFYGNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C(=N2)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601230975 | |

| Record name | 2,5-Dichloro-6-cyclopropyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601230975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135283-17-8 | |

| Record name | 2,5-Dichloro-6-cyclopropyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-6-cyclopropyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601230975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,5-Dichloro-6-cyclopropylnicotinonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichloronicotinonitrile and cyclopropyl bromide.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). A base such as potassium carbonate (K₂CO₃) is used to facilitate the reaction.

Procedure: The 2,5-dichloronicotinonitrile is reacted with cyclopropyl bromide in the presence of the base and solvent. The mixture is heated to reflux for several hours to ensure complete reaction.

Chemical Reactions Analysis

2,5-Dichloro-6-cyclopropylnicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, reaction with amines can lead to the formation of corresponding amides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions, leading to the formation of more complex ring structures.

Scientific Research Applications

2,5-Dichloro-6-cyclopropylnicotinonitrile is used in various scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new chemical entities.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: Research into potential therapeutic applications, although specific medical uses are still under investigation.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-6-cyclopropylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and targets are still under investigation, but it is believed to modulate protein-protein interactions and enzyme activities .

Comparison with Similar Compounds

Table 1: Key Properties of 2,5-Dichloro-6-cyclopropylnicotinonitrile and Analogous Compounds

Notes:

- Picolinonitrile derivatives (e.g., 6-Amino-5-nitropicolinonitrile) differ in substitution patterns and backbone orientation (nitrile at position 2 vs. 3 in nicotinonitrile) .

Key Differences and Implications

Electronic Effects: The dual chlorine substituents in 2,5-Dichloro-6-cyclopropylnicotinonitrile enhance the electron-withdrawing nature of the pyridine ring, increasing reactivity at positions 4 and 6 for further functionalization . In contrast, 6-Amino-5-nitropicolinonitrile combines electron-donating (NH₂) and withdrawing (NO₂) groups, creating a push-pull electronic system suited for applications in explosives or photoactive materials .

Functional Group Diversity :

- Compounds like n-[cyclopropyl(2H-tetrazol-5-yl)methyl]benzamide replace the nitrile group with a tetrazole ring, a common bioisostere for carboxylic acids in drug design, broadening medicinal chemistry applications .

Biological Activity

2,5-Dichloro-6-cyclopropylnicotinonitrile (DCNPC) is a chemical compound with the molecular formula CHClN. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of DCNPC, focusing on its mechanisms of action, biochemical properties, and research findings.

The biological activity of DCNPC is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound's mechanism of action involves:

- Protein Binding : DCNPC can bind to proteins and enzymes, modulating their activity. This interaction may lead to inhibition or activation of specific pathways within cells .

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in critical cellular processes. For example, it may interact with poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms .

- Cellular Impact : DCNPC influences cell signaling pathways, which can result in altered gene expression and cellular metabolism. In cancer studies, it has been noted to induce apoptosis in specific cancer cell lines .

Biological Activities

DCNPC has been investigated for a range of biological activities:

- Antimicrobial Properties : Preliminary studies indicate that DCNPC exhibits antibacterial and antifungal activities. In vitro tests have shown effectiveness against various pathogens, suggesting potential applications in treating infections.

- Anticancer Activity : Research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that DCNPC can inhibit the growth of breast cancer cell lines, such as MDA-MB-231, showcasing its cytotoxic effects .

- Proteomics Applications : Due to its ability to interact with proteins, DCNPC is utilized in proteomics research to study protein interactions and functions. This application is crucial for understanding disease mechanisms and developing new therapeutic strategies .

Research Findings and Case Studies

Several studies have provided insights into the biological activity of DCNPC:

- In Vitro Studies : A study conducted on various bacterial strains revealed that DCNPC significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

- Cytotoxicity Assessment : In a cytotoxicity assay using HepG-2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, DCNPC demonstrated a dose-dependent reduction in cell viability. The compound's IC50 values indicated potent cytotoxic effects at relatively low concentrations .

- Mechanistic Insights : Further investigations into the mechanism of action revealed that DCNPC induces apoptosis through the intrinsic pathway, activating caspases and leading to programmed cell death in cancer cells .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.